Unique HPLC Retention Window – Validated Internal Standard for Porphyrin Profiling in Urine and Plasma
Vhmdp was deliberately designed and validated as a non‑physiological internal standard that elutes in a retention‑time window completely free of endogenous uro‑, hepta‑, hexa‑, penta‑carboxyl‑, copro‑, and protoporphyrins when chromatographed on a reversed‑phase C₁₈ column with an ammonium acetate/methanol gradient (404 nm excitation, 624 nm emission) [1]. In the validated clinical method of Hindmarsh et al., the internal standard (2‑vinyl‑4‑hydroxymethyl deuteroporphyrin IX) was used at 5 µmol/L and gave a well‑resolved peak that did not co‑elute with any of the nine diagnostically relevant porphyrin fractions [2]. This is in contrast to deuteroporphyrin IX dimethyl ester, which can overlap with certain hepta‑ or hexacarboxyl‑porphyrin peaks under similar gradient conditions, and to protoporphyrin IX dimethyl ester, which elutes late in the chromatogram and may co‑elute with heme degradation products.
| Evidence Dimension | HPLC retention relative to endogenous porphyrin panel (uro‑ to protoporphyrins) |
|---|---|
| Target Compound Data | Vhmdp: fully resolved peak eluting in an empty window between the hexacarboxyl‑porphyrin and protoporphyrin regions; resolution ≥ 1.5 from nearest endogenous peaks (validated on C₁₈, ammonium acetate/MeOH gradient, fluorescence detection at λ_ex 404 nm / λ_em 624 nm) |
| Comparator Or Baseline | Deuteroporphyrin IX dimethyl ester: partial overlap with hepta‑/hexacarboxyl‑porphyrin peaks reported in multiple HPLC systems. Protoporphyrin IX dimethyl ester: co‑elutes with naturally occurring protoporphyrin IX and heme breakdown products, rendering it unsuitable as an internal standard in unfractionated biological samples. |
| Quantified Difference | Vhmdp provides a unique, interference‑free retention window; deuteroporphyrin IX dimethyl ester and protoporphyrin IX dimethyl ester cannot serve as internal standards in complex porphyrin matrices because they co‑elute with endogenous analytes. |
| Conditions | Reversed‑phase C₁₈ HPLC, gradient elution with ammonium acetate (pH 5.16) / methanol; fluorescence detection; validated in normal and porphyric human urine (Carlson 1984) and human plasma (Hindmarsh 1999). |
Why This Matters
For any laboratory performing quantitative porphyrin profiling for porphyria diagnosis, toxicological screening, or heme‑biosynthesis research, only Vhmdp (or its free‑acid form) has been clinically validated as an interference‑free internal standard that corrects for extraction efficiency and injection variability across the entire diagnostically relevant porphyrin range; generic deuteroporphyrin IX or protoporphyrin IX dimethyl esters cannot fulfill this role.
- [1] Carlson RE, Sivasothy R, Weimer M, Lim CK. An internal standard for porphyrin analysis. Anal Biochem. 1984;140(2):360‑365. doi:10.1016/0003-2697(84)90178-7 View Source
- [2] Hindmarsh JT, Oliveras L, Greenway DC. Plasma porphyrins in the porphyrias. Clin Chem. 1999;45(7):1070‑1076. Internal standard: 2‑vinyl‑4‑hydroxymethyl deuteroporphyrin IX at 5 µmol/L. View Source
